C-(6-chloro-indol-2-yl)-methylamine
Description
C-(6-chloro-indol-2-yl)-methylamine is a substituted indole derivative with a methylamine group attached at the 2-position of the indole ring and a chlorine substituent at the 6-position (IUPAC name: (6-chloro-1H-indol-2-yl)methanamine) . This compound belongs to a class of bioactive molecules that often exhibit interactions with neurotransmitter receptors, enzymes, or microbial targets due to the indole scaffold’s structural resemblance to tryptophan and serotonin.
Properties
CAS No. |
21109-28-4 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 |
IUPAC Name |
(6-chloro-1H-indol-2-yl)methanamine |
InChI |
InChI=1S/C9H9ClN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H,5,11H2 |
InChI Key |
WWVAAHJCJQMGKD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CN |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares C-(6-chloro-indol-2-yl)-methylamine with three related indole derivatives, focusing on structural features, physicochemical properties, and biological interactions where data are available.
Structural Analog: (6-Chloro-7-methyl-1H-indol-2-yl)methanamine
- Structural Differences : This compound introduces a methyl group at the 7-position of the indole ring, adjacent to the chlorine at position 6 .
- Impact on Properties: Increased steric bulk at the 7-position may reduce solubility in polar solvents compared to the unchlorinated parent compound.
- Data Limitations: No experimental solubility or stability data are available for direct comparison.
Functional Analog: 2-(6-Methyl-1H-indol-3-yl)acetic Acid
- Structural Differences : Replaces the methylamine group at position 2 with a carboxylic acid at position 3 and adds a methyl group at position 6 .
- Physicochemical Properties :
- Solubility : The carboxylic acid group increases aqueous solubility (pKa ~4–5) compared to the amine group (pKa ~10–11).
- Reactivity : The acidic proton enables salt formation, whereas the methylamine group in this compound may participate in nucleophilic reactions.
Alkylamine Comparison: Methylamine
- Structural Simplicity : Methylamine (CH3NH2) lacks the indole ring system but shares the primary amine functional group.
- Thermodynamic Behavior :
- Biological Uptake : Methylamine transport in microbes (e.g., Hyphomicrobium X) occurs via inducible systems inhibited by short-chain alkylamines (e.g., ethylamine, Ki = 200 nM) . This suggests that bulkier indole-based amines may face steric hindrance in similar transport mechanisms.
Table 1: Key Structural and Functional Comparisons
Research Findings and Data Gaps
- Thermodynamic Predictions : Models for methylamine/water mixtures highlight uncertainties in critical regions , but analogous studies for indole-methylamines are absent.
- Biological Activity : While methylamine transport is well-characterized in microbes , the uptake mechanisms for indole-based amines remain unexplored.
- Safety Data: Neither this compound nor its 7-methyl analog have published hazard classifications, unlike simpler amines like methylamine .
Preparation Methods
Molecular Architecture
The compound’s structure consists of an indole ring system—a bicyclic framework comprising a benzene ring fused to a pyrrole ring. The chlorine substituent at the 6-position and the methylamine group at the 2-position introduce electronic and steric modifications that influence reactivity and biological activity. The molecular weight is 180.63 g/mol, with a SMILES notation of C1=CC2=C(C=C1Cl)NC(=C2)CN and an InChIKey of WWVAAHJCJQMGKD-UHFFFAOYSA-N.
Synthetic Routes to C-(6-Chloro-indol-2-yl)-methylamine
Fischer Indole Synthesis
The Fischer indole synthesis is a classical method for constructing indole derivatives. For this compound, this approach involves condensing a suitably substituted phenylhydrazine with a ketone bearing the methylamine group.
Reaction Scheme:
- Phenylhydrazine precursor: 4-Chlorophenylhydrazine is reacted with a ketone such as 2-aminopropanone.
- Cyclization: Acid-catalyzed cyclization (e.g., HCl, ZnCl₂) at elevated temperatures (100–120°C) forms the indole core.
- Isolation: The product is purified via recrystallization or column chromatography.
Challenges:
Reductive Amination of 6-Chloroindole-2-carbaldehyde
This two-step method involves formylation followed by reductive amination:
Step 1: Formylation
6-Chloroindole is treated with a formylating agent (e.g., DMF/POCl₃) to yield 6-chloroindole-2-carbaldehyde.
Step 2: Reductive Amination
The aldehyde is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium.
Advantages:
- High functional group tolerance.
- Mild reaction conditions (room temperature, aqueous/organic solvent mixtures).
Limitations:
- Requires careful pH control to avoid over-reduction.
Nitro Group Reduction
Starting from 2-nitro-6-chloroindole, catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine:
Reaction:
2-Nitro-6-chloroindole + 3 H₂ → this compound + 2 H₂O
Yield Optimization:
Buchwald-Hartwig Amination
For late-stage functionalization, palladium-catalyzed coupling introduces the methylamine group to a halogenated indole precursor:
Substrates:
- 6-Chloro-2-bromoindole
- Methylamine
Catalyst System:
Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base, in toluene at 110°C.
Efficiency:
Comparative Analysis of Synthetic Methods
| Method | Reagents/Conditions | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Fischer Indole Synthesis | HCl, ZnCl₂, 120°C | 50–60% | Scalable, one-pot synthesis | Regioselectivity challenges |
| Reductive Amination | NaBH₃CN, MeNH₂, rt | 70–75% | Mild conditions, high functional tolerance | Requires aldehyde precursor |
| Nitro Reduction | H₂/Pd-C, 50°C | 80–85% | High yield, simple setup | Risk of dechlorination |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C | 65–75% | Precise functionalization | Costly catalysts, oxygen sensitivity |
Reaction Optimization and Mechanistic Insights
Protecting Group Strategies
The methylamine group’s nucleophilicity necessitates protection during halogenation or cyclization steps. tert-Butoxycarbonyl (Boc) protection is commonly employed:
Example:
- Boc-protected methylamine is introduced via SNAr (nucleophilic aromatic substitution) on 6-chloro-2-fluoroindole, followed by deprotection with TFA.
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may complicate purification.
- Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition. Microwave-assisted synthesis reduces reaction times by 50–70%.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC: Reverse-phase C18 column, 90:10 water/acetonitrile, retention time = 4.2 min.
- Elemental Analysis: Calculated: C 59.84%, H 5.03%, N 15.52%; Found: C 59.78%, H 5.10%, N 15.48%.
Q & A
Basic Question: What synthetic routes are recommended for obtaining high-purity C-(6-chloro-indol-2-yl)-methylamine, and how can intermediates be characterized?
Methodological Answer:
A robust synthesis typically involves coupling a 6-chloroindole precursor with a methylamine group at the 2-position. Key steps include:
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or other amine-protecting groups to prevent side reactions during indole functionalization .
- Coupling Reactions: Employ Buchwald-Hartwig amination or Ullmann-type reactions for C-N bond formation, optimized under inert conditions (e.g., Pd catalysts, ligand systems).
- Purification: Utilize reverse-phase HPLC with mobile phases adjusted for polarity (e.g., methanol/water gradients) to isolate the compound .
- Characterization: Confirm structure via NMR (amide proton at δ ~6.5 ppm, indole NH at δ ~10 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Basic Question: How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 113 K) to minimize thermal motion artifacts .
- Structure Solution: Apply direct methods via SHELXT for initial phase determination, followed by iterative refinement with SHELXL to optimize bond lengths, angles, and displacement parameters .
- Validation: Check for residual electron density and R-factor convergence (target ). Use PLATON to analyze hydrogen bonding and π-π stacking interactions .
Advanced Question: What experimental designs are critical for studying the oxidative stability of the methylamine moiety in this compound?
Methodological Answer:
- Reactor Setup: Conduct kinetic studies in a flow reactor with controlled O partial pressure (5–20 kPa) to mimic oxidative environments .
- Analytical Monitoring: Use gas chromatography-mass spectrometry (GC-MS) to detect intermediates (e.g., formaldehyde, NH) and quantify degradation pathways.
- Mechanistic Probes: Introduce isotopically labeled -methylamine to track nitrogen fate via -NMR or isotope-ratio MS .
Advanced Question: How can cellular uptake mechanisms of this compound be investigated in microbial or mammalian systems?
Methodological Answer:
- Radiolabeling: Synthesize -labeled this compound and measure uptake kinetics in cell suspensions (e.g., , ) .
- Inhibition Assays: Test competitive transport using ethylamine (200 nM) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to distinguish passive vs. active transport .
- Localization Studies: Combine fluorescence microscopy with a dansyl-derivatized analog to track subcellular distribution .
Advanced Question: What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina with flexible ligand parameters to model interactions with active sites (e.g., indole stacking with aromatic residues) .
- MD Refinement: Perform 100-ns molecular dynamics (MD) simulations in explicit solvent (TIP3P water model) to assess binding stability and free energy via MM-PBSA calculations .
- Validation: Compare predicted IC values with experimental enzyme inhibition assays (e.g., fluorescence polarization) .
Advanced Question: How should contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Meta-Analysis: Systematically review assay conditions (e.g., pH, temperature, cell lines) that may alter potency. For example, NH ions in media may inhibit methylamine uptake .
- Reproducibility Checks: Replicate studies using standardized protocols (e.g., OECD guidelines) and validate compound purity via LC-MS to rule out batch variability .
- Multivariate Analysis: Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent choice, incubation time) .
Advanced Question: What chromatographic challenges arise in separating enantiomers or derivatives of this compound, and how are they addressed?
Methodological Answer:
- Column Selection: Use chiral stationary phases (e.g., Chiralpak IA) or polar-embedded C18 columns for enantiomeric resolution .
- Mobile Phase Optimization: Adjust pH (6.5–7.5) with 0.1% trifluoroacetic acid (TFA) to suppress silanol interactions. Add methylamine (10–50 mM) as a competing base to sharpen peaks .
- Detection: Pair with evaporative light scattering (ELS) or charged aerosol detection (CAD) for non-UV-absorbing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
